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molecular formula C9H10O4 B8507884 4-Hydroxy-3-(2-hydroxyethoxy)benzaldehyde

4-Hydroxy-3-(2-hydroxyethoxy)benzaldehyde

Cat. No. B8507884
M. Wt: 182.17 g/mol
InChI Key: QCIPGQRDXQOOAZ-UHFFFAOYSA-N
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Patent
US09283213B2

Procedure details

To the solution of 4-hydroxy-3-(2-hydroxyethoxyl)benzaldehyde in acetic acid (5 mL) was added 65% nitric acid (34.6 mg, 0.55 mmol) at 0° C., and the mixture was stirred at 0° C. 4 hours. The reaction mixture was poured into ice water followed by a standard aqueous/EtOH workup. Isolated 110 mg, yield 88.7% of Intermediate 10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.6 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88.7%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH2:11][CH2:12][OH:13].[N+:14]([O-])([OH:16])=[O:15].CCO>C(O)(=O)C>[OH:1][C:2]1[C:9]([N+:14]([O-:16])=[O:15])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH2:11][CH2:12][OH:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OCCO
Name
Quantity
34.6 mg
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1[N+](=O)[O-])OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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